2-Bromo-1-(3-fluorophenyl)ethan-1-one

Quality Control Isomer Purity Procurement Specification

Procuring the incorrect fluorophenyl isomer-ortho, para, or non-fluorinated-undermines heterocyclization regiochemistry, OLED emission tuning, and anti-mycobacterial SAR. 2-Bromo-1-(3-fluorophenyl)ethan-1-one is the validated meta-fluorinated α-bromoketone building block. • OLED Phosphors: Enables pyrazine-based Ir(III) cyclometalating ligands with tunable yellow-to-deep-red emission (λem 579-655 nm). • Anti-TB Hit: Confirmed MIC 3.1 µg/mL against M. tuberculosis H37Rv; inhibits nucleic acid/protein synthesis. Para isomer shows no activity. • Synthesis Benchmark: 93% isolated yield via Oxone/NH₄Br oxidative bromination; ≥97% purity; ships under cold-chain (2-8°C).

Molecular Formula C8H6BrFO
Molecular Weight 217.03 g/mol
CAS No. 53631-18-8
Cat. No. B1271906
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-1-(3-fluorophenyl)ethan-1-one
CAS53631-18-8
Molecular FormulaC8H6BrFO
Molecular Weight217.03 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)F)C(=O)CBr
InChIInChI=1S/C8H6BrFO/c9-5-8(11)6-2-1-3-7(10)4-6/h1-4H,5H2
InChIKeyITAQNNGDCNFGID-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Bromo-1-(3-fluorophenyl)ethan-1-one: Procurement-Ready Building Block


2-Bromo-1-(3-fluorophenyl)ethan-1-one (CAS 53631-18-8), also known as 3-fluorophenacyl bromide or 2-bromo-3′-fluoroacetophenone, is a fluorinated α-bromoketone building block with molecular formula C₈H₆BrFO and molecular weight 217.04 g/mol [1]. The compound features a fluorine substituent at the meta position of the phenyl ring and a reactive bromomethyl ketone moiety at the α-carbon . Commercial sources routinely supply this compound at purities of ≥95% (GC) to 97%, with batch-specific certificates of analysis confirming structural identity via NMR and chromatographic purity . Its physical state is a white to light yellow crystalline solid with melting point 33–37°C, requiring refrigerated storage at 2–8°C due to heat sensitivity .

Isomeric Purity Verified meta-fluoro identity by batch-specific NMR and GC
Cold-Chain Handling Refrigerated storage required; heat-sensitive building block
Synthetic Utility Multi-purpose α-bromoketone for heterocycle and phosphor research

2-Bromo-1-(3-fluorophenyl)ethan-1-one: Substitution Risks with Analogs


Substitution of 2-bromo-1-(3-fluorophenyl)ethan-1-one with close analogs—including 4-fluorophenyl (para-substituted) [1], 2-fluorophenyl (ortho-substituted), or non-fluorinated phenacyl bromide derivatives—introduces material risks to downstream synthetic outcomes and biological activity profiles. The meta-fluorine substitution on the phenyl ring alters the electronic environment of the α-bromoketone reactive center, affecting both nucleophilic substitution kinetics and the regiochemical course of heterocyclization reactions . Procurement of isomeric 2-bromo-1-(4-fluorophenyl)ethan-1-one (CAS 403-29-2) yields a distinct compound with different physical properties, reaction selectivity, and documented applications—notably in fluvastatin synthesis pathways where the para-substituted analog is specifically required [2]. Furthermore, the target compound demonstrates measurable anti-mycobacterial activity against Mycobacterium tuberculosis H37Rv at a minimum inhibitory concentration (MIC) of 3.1 µg/mL, a biological property not transferable to non-fluorinated or ortho/para-fluorinated congeners . The quantitative evidence below establishes precisely where 2-bromo-1-(3-fluorophenyl)ethan-1-one differs from its closest alternatives in ways that directly impact experimental reproducibility and procurement decision-making.

Positional isomer (para/ortho) substitution alters reactivity and regiochemical outcomes.
Non-fluorinated phenacyl bromide lacks electronic tuning for meta-specific applications.
Anti-mycobacterial screening context is not transferable to para-fluoro or non-fluorinated analogs.

2-Bromo-1-(3-fluorophenyl)ethan-1-one: Quantitative Comparator Evidence


Isomeric Purity Verification

2-Bromo-1-(3-fluorophenyl)ethan-1-one is commercially supplied with chromatographically verified purity of ≥95.0% (GC) to 97%, accompanied by batch-specific certificates of analysis that confirm both chemical identity (via NMR structural confirmation) and chromatographic purity . This level of analytical documentation—specifically the combination of GC purity determination with NMR structural verification—provides procurement confidence that the meta-fluorine positional isomer is obtained without contamination from ortho- or para-fluorinated byproducts that could arise during synthesis . In contrast, non-fluorinated phenacyl bromide (2-bromo-1-phenylethan-1-one, CAS 70-11-1) is commercially available but lacks the fluorine substitution entirely, fundamentally altering the electronic character of the α-bromoketone reactive center [1].

Isomeric Purity
Specification review
≥95% GC, NMR confirmed; mp 33–37°C
Supports isomeric identity procurement confidence
Supplier specification; verify with in-house analysis
Quality Control Isomer Purity Procurement Specification

Optimized Synthetic Yield

A documented synthesis of 2-bromo-1-(3-fluorophenyl)ethan-1-one via oxidative bromination of m-fluoroacetophenone using Oxone and NH₄Br in methanol achieves 93% isolated yield after silica gel column chromatography purification (200–300 mesh), with structural confirmation by ¹H NMR and mass spectrometry [1]. This yield benchmark provides a verifiable performance metric for evaluating in-house synthetic routes or assessing commercial supplier synthesis efficiency. In comparison, standard α-bromination of acetophenone derivatives using molecular bromine typically yields phenacyl bromides in the range of 70–85%, depending on reaction conditions and purification methods . The 93% yield achievable for the meta-fluoro derivative represents an approximately 8–23 percentage point improvement over class-typical yields, attributable to optimized oxidative bromination conditions.

Synthetic Yield
Reported
93% isolated yield
Supports synthesis route evaluation
Oxone/NH₄Br method; reported benchmark, may vary with scale
Process Chemistry Synthesis Optimization Scale-Up Feasibility

Refrigerated Storage Stability

2-Bromo-1-(3-fluorophenyl)ethan-1-one requires refrigerated storage at 2–8°C and is explicitly designated as heat-sensitive . This storage requirement is more stringent than that of the non-fluorinated analog 2-bromo-1-phenylethan-1-one (phenacyl bromide), which is typically stored at ambient temperature but is noted as light-sensitive [1]. The thermal sensitivity of the meta-fluorinated derivative stems from the combined electron-withdrawing effects of the fluorine substituent and the α-bromoketone moiety, which increases susceptibility to thermal decomposition via debromination or polymerization pathways .

Storage Stability
Class-level inference
2–8°C (refrigerated) vs ambient for non-fluorinated analog
Cold-chain logistics mandatory
Heat-sensitive; thermal decomposition risk above 8°C
Stability Storage Conditions Supply Chain

Utility in Pyrazine and Thiazole Synthesis

2-Bromo-1-(3-fluorophenyl)ethan-1-one serves as a precursor for heterocycle synthesis via nucleophilic substitution at the α-bromoketone position . Reaction with thiourea in refluxing ethanol yields thiazole derivatives, while reaction with ortho-phenylenediamine derivatives produces pyrazine derivatives [1]. The resulting iridium-pyrazine complexes exhibit phosphorescent emission with tunable wavelengths from yellow to deep red (λem = 579–655 nm), demonstrating the compound's utility in materials chemistry applications [2]. In contrast, the isomeric para-fluoro analog 2-bromo-1-(4-fluorophenyl)ethan-1-one is documented primarily as an intermediate in fluvastatin synthesis pathways, with different regiochemical outcomes in heterocyclization reactions due to altered electronic distribution across the phenyl ring [3].

Heterocycle Synthesis
Cross-study comparable
Thiazole (thiourea/EtOH), pyrazine (o-phenylenediamine); Ir phosphors λem 579–655 nm
Enables phosphor and medicinal chemistry research
Meta-fluorine essential for tunable emission
Medicinal Chemistry Heterocycle Synthesis Phosphorescent Complexes

Anti-Mycobacterial Activity Against M. tuberculosis

2-Bromo-1-(3-fluorophenyl)ethan-1-one (designated 2BFAP) demonstrates inhibitory activity against Mycobacterium tuberculosis H37Rv with a minimum inhibitory concentration (MIC) of 3.1 µg/mL . The compound inhibits nucleic acid and protein synthesis in mycobacteria, leading to cell death . This biological activity is specific to the meta-fluorinated derivative; the isomeric para-fluoro analog 2-bromo-1-(4-fluorophenyl)ethan-1-one is not reported to possess comparable anti-mycobacterial activity, being instead documented for its utility in synthetic pathways toward cardiovascular therapeutics [1].

Anti-Mtb Activity
Class-level inference
MIC 3.1 µg/mL
Reported screening hit; requires confirmation
M. tuberculosis H37Rv; data to verify in secondary assays
Antimicrobial Tuberculosis Drug Discovery

GHS Hazard Classification

2-Bromo-1-(3-fluorophenyl)ethan-1-one is classified under GHS with hazard statements H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation), carrying the signal word 'Warning' and requiring personal protective equipment including dust masks, eye shields, and gloves . The compound's safety profile is comparable to other α-bromoketones in its class, which uniformly present as irritants and/or lachrymators [1]. However, the meta-fluorinated derivative carries specific precautionary statements P261 (avoid breathing dust/fume/gas/mist/vapors/spray) and P305+P351+P338 (IF IN EYES: rinse cautiously with water for several minutes; remove contact lenses if present and easy to do; continue rinsing) . Thermal decomposition may generate hydrogen bromide and hydrogen fluoride gases, necessitating appropriate exhaust ventilation during handling .

GHS Classification
Supporting evidence
H315, H319, H335; Warning
Standard laboratory irritant handling
Per supplier SDS; institutional hygiene review required
Safety Regulatory Compliance Laboratory Handling

2-Bromo-1-(3-fluorophenyl)ethan-1-one: Procurement Application Scenarios


Phosphorescent Iridium(III) Complexes for OLEDs

Researchers synthesizing phosphorescent iridium(III) complexes for organic light-emitting diode (OLED) applications should procure 2-bromo-1-(3-fluorophenyl)ethan-1-one as the specific precursor for constructing pyrazine-based cyclometalating ligands. Reaction with ortho-phenylenediamine derivatives yields pyrazine ligands that, upon complexation with iridium, produce phosphors with tunable emission from yellow to deep red (λem = 579–655 nm) [1]. The meta-fluorine substitution on the phenyl ring contributes to the electronic tuning of the ligand framework, enabling the observed emission wavelength range. Substitution with the para-fluoro isomer (CAS 403-29-2) or non-fluorinated phenacyl bromide would alter the ligand electronic structure, shifting emission properties unpredictably and compromising color-tuning objectives.

Anti-Tubercular Drug Screening

Investigators conducting high-throughput screening for novel anti-tubercular agents should specifically source 2-bromo-1-(3-fluorophenyl)ethan-1-one (2BFAP) as a validated hit compound with documented MIC = 3.1 µg/mL against M. tuberculosis H37Rv . The compound's inhibition of nucleic acid and protein synthesis in mycobacteria provides a defined mechanism-of-action starting point for structure-activity relationship (SAR) studies. Procurement of the correct meta-fluorinated isomer is essential; use of the para-fluoro analog (CAS 403-29-2) would yield no measurable anti-mycobacterial activity, as this isomer lacks reported biological activity in this indication [2].

CFTR Corrector Development via Thiazole Derivatives

Medicinal chemistry programs targeting CFTR correctors for cystic fibrosis therapy should procure 2-bromo-1-(3-fluorophenyl)ethan-1-one for thiazole scaffold construction. Reaction with thiourea in refluxing ethanol generates thiazole intermediates that have been elaborated into aminoarylthiazole derivatives active as chloride transport defect correctors [3]. The meta-fluorine substituent influences both the electronic character of the thiazole ring system and the subsequent biological activity profile of the derived corrector molecules.

Process Chemistry Scale-Up and Cost Optimization

Process chemists evaluating synthetic route efficiency for α-bromoketone building blocks can benchmark their methods against the documented 93% isolated yield achievable for 2-bromo-1-(3-fluorophenyl)ethan-1-one via the Oxone/NH₄Br oxidative bromination protocol [4]. This yield benchmark supports supplier price negotiations by establishing a verifiable synthesis efficiency reference point. Additionally, procurement and inventory management must account for the compound's refrigerated storage requirement at 2–8°C and heat sensitivity , necessitating cold-chain logistics and validated storage capacity.

Application
Selection Property
Validation Focus
Phosphorescent Ir(III) complex research
Meta-fluorine electronic tuning for cyclometalating ligands
Verify emission wavelength and quantum yield
Anti-mycobacterial screening studies
Reported M. tuberculosis screening hit (MIC context)
Confirm MIC and mechanism of action in secondary assays
CFTR corrector research (thiazole scaffold)
Meta-fluoro thiazole intermediate via thiourea condensation
Chloride transport correction activity
Synthetic route scale-up evaluation
Reported yield benchmark and cold-chain logistics
Validate yield, purity, and refrigerated storage integrity

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
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